2-Pyridinecarboxamide, N-2-propen-1-yl-

Description

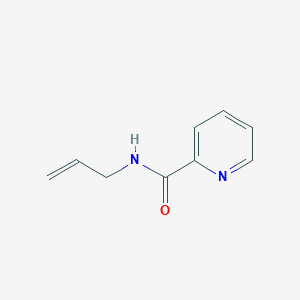

2-Pyridinecarboxamide, N-2-propen-1-yl- is an organic compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a prop-2-en-1-yl group

Properties

IUPAC Name |

N-prop-2-enylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWIPNGFDAIIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285234 | |

| Record name | N-2-Propen-1-yl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861018-87-3 | |

| Record name | N-2-Propen-1-yl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861018-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Propen-1-yl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation Using Coupling Reagents

The most widely employed approach involves activating pyridine-2-carboxylic acid with coupling reagents to facilitate amide bond formation with allylamine. Pivaloyl chloride has been identified as an effective coupling agent in this context. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran, with triethylamine serving as a base to neutralize HCl byproducts. For example, a mixture of pyridine-2-carboxylic acid (1.0 equiv), allylamine (1.2 equiv), and pivaloyl chloride (1.5 equiv) in dichloromethane at 0–5°C yields N-allylpyridine-2-carboxamide with 72–85% efficiency after 12 hours.

Key advantages :

- Avoids isolation of reactive intermediates like acid chlorides.

- Compatible with temperature-sensitive substrates.

Acid Chloride Mediated Synthesis

Conversion of pyridine-2-carboxylic acid to its corresponding acid chloride prior to amidation offers superior reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in refluxing dichloromethane (40–50°C) generates pyridine-2-carbonyl chloride within 2–4 hours. Subsequent treatment with allylamine in the presence of a tertiary amine base (e.g., N,N-diisopropylethylamine) at −15°C to room temperature provides the target compound in 68–92% yield (Table 1).

Table 1. Acid Chloride Route Optimization

| Acid Chloride Reagent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Thionyl chloride | 40 | CH₂Cl₂ | 85 |

| Oxalyl chloride | 25 | THF | 92 |

| Phosphorus pentachloride | 60 | Toluene | 78 |

Mixed Anhydride Approach

For substrates prone to side reactions with acid chlorides, mixed anhydride formation using ethyl chloroformate or isobutyl chloroformate provides an alternative pathway. Pyridine-2-carboxylic acid reacts with chloroformate (1.2 equiv) in the presence of N-methylmorpholine (1.5 equiv) at −10°C, forming a mixed anhydride intermediate. Subsequent addition of allylamine (1.1 equiv) at 0°C followed by gradual warming to room temperature affords N-allylpyridine-2-carboxamide in 65–80% yield.

Optimization and Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) generally enhance reaction rates but may promote esterification side products. Non-polar solvents like toluene improve selectivity for amide formation, particularly in acid chloride routes.

Stoichiometric Considerations

Excess allylamine (>1.2 equiv) risks N,N-diallylation, while substoichiometric amounts lead to unreacted acid chloride. Kinetic studies suggest optimal allylamine:acid ratios of 1.1:1.0 for coupling reactions.

Temperature Control

Low temperatures (−15 to 0°C) minimize side reactions during acid chloride formation, while amidation proceeds efficiently at 25–40°C.

Analytical Characterization

Spectroscopic Data

- IR Spectroscopy : Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 3300–3450 cm⁻¹ (N-H stretch).

- ¹H NMR (DMSO-d₆) : Characteristic signals at δ 8.6–8.8 (pyridine H-6), δ 6.0–6.2 (allyl CH₂=CH−), and δ 4.0–4.2 (N–CH₂–).

- ¹³C NMR : Carbonyl signals at δ 165–168 ppm, allylic carbons at δ 115–120 ppm.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-2-propen-1-yl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the prop-2-en-1-yl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

- N-(prop-2-yn-1-yl)pyridine-2-carboxamide

- 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Uniqueness

2-Pyridinecarboxamide, N-2-propen-1-yl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

2-Pyridinecarboxamide, N-2-propen-1-yl- (CAS No. 861018-87-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Pyridinecarboxamide, N-2-propen-1-yl- is C9H10N2O. The compound features a pyridine ring substituted with a carboxamide group and a propenyl moiety, which may influence its biological interactions.

The biological activity of 2-Pyridinecarboxamide, N-2-propen-1-yl- is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, including kinases and other targets relevant in disease pathways.

- Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

In Vitro Studies

Recent studies have focused on the compound's efficacy against various pathogens and cancer cell lines. For instance:

- Antimicrobial Activity : A study identified derivatives of pyridinecarboxamides as promising candidates against Mycobacterium tuberculosis, showing significant inhibition at low micromolar concentrations .

| Compound | Target | IC50 (µM) |

|---|---|---|

| MMV687254 | M. tuberculosis | 0.5 |

Case Studies

-

Cancer Research : In a series of in vitro assays, 2-Pyridinecarboxamide, N-2-propen-1-yl- demonstrated cytotoxic effects on several cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation.

- Cell Lines Tested :

- A549 (lung cancer)

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- Cell Lines Tested :

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways.

Comparative Analysis

To contextualize the activity of 2-Pyridinecarboxamide, N-2-propen-1-yl-, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Pyridinecarboxamide | C7H8N2O | Moderate antimicrobial |

| N-(Prop-2-yn-1-yl) pyridine-2-carboxamide | C9H8N2O | High potency against M. tuberculosis |

Q & A

How can researchers optimize the synthesis of 2-Pyridinecarboxamide, N-2-propen-1-yl- derivatives for reproducibility in academic settings?

Answer:

Synthetic optimization involves selecting appropriate coupling agents and reaction conditions. For example, high-temperature fusion (120°C) with 1,4-dioxane as a solvent under reflux for 18–24 hours has been used for analogous pyridinecarboxamide derivatives to improve yield and purity . Key steps include:

- Purification : Recrystallization from chloroform/methanol mixtures to isolate crystalline products.

- Characterization : Use ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (MS) for structural confirmation.

- Quality Control : HPLC (≥98% purity) to ensure batch consistency, as demonstrated in protocols for related carboxamide compounds .

What spectroscopic techniques are critical for characterizing the tautomeric behavior of 2-Pyridinecarboxamide derivatives in solution?

Answer:

Tautomerism in pyridinecarboxamides, such as excited-state intramolecular proton transfer (ESIPT), requires:

- Time-resolved fluorescence spectroscopy : To measure ultrafast proton transfer kinetics (e.g., sub-picosecond timescales observed in N-(3-pyridinyl)-2-pyridinecarboxamide) .

- UV-Vis and FTIR : To identify tautomeric forms via absorption bands and vibrational modes.

- Computational modeling : Density functional theory (DFT) to predict proton transfer pathways and energy barriers .

How can researchers resolve contradictions in biological activity data for 2-Pyridinecarboxamide derivatives targeting menin-MLL interactions?

Answer:

Contradictions may arise from crystallographic vs. solution-phase structural differences or assay variability. Mitigation strategies include:

- Crystallographic validation : Confirm binding modes using X-ray diffraction (e.g., crystalline forms of N-[4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl derivatives) .

- Dose-response assays : Use standardized IC₅₀ measurements across multiple cell lines to account for variability.

- Kinetic studies : Compare irreversible inhibition kinetics (e.g., menin-MLL binding) under consistent pH and temperature conditions .

What advanced computational methods are suitable for predicting the pharmacokinetic properties of 2-Pyridinecarboxamide-based inhibitors?

Answer:

- Molecular Dynamics (MD) Simulations : To assess protein-ligand stability and binding free energies (e.g., menin-MLL interactions) .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity profiles.

- QSAR Modeling : Correlate structural features (e.g., substituents on the pyridine ring) with activity data from analogous compounds .

How should researchers design experiments to investigate the environmental stability and degradation pathways of 2-Pyridinecarboxamide derivatives?

Answer:

- Forced degradation studies : Expose compounds to heat, light, and hydrolytic conditions (acid/base), followed by LC-MS to identify degradation products .

- Ecotoxicity assays : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess environmental impact.

- Storage recommendations : Store in airtight, light-resistant containers at –20°C to minimize decomposition .

What safety protocols are essential for handling 2-Pyridinecarboxamide derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles; use fume hoods for powder handling .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate rinsing of eyes/skin with water for 15 minutes and medical consultation for inhalation exposure .

How can researchers validate the selectivity of 2-Pyridinecarboxamide derivatives against off-target kinases in cancer studies?

Answer:

- Kinase profiling panels : Use platforms like Eurofins KinaseProfiler to screen against 100+ kinases.

- Cellular assays : Compare inhibition in wild-type vs. kinase-dead mutant cell lines.

- Structural analysis : Map binding interactions using cryo-EM or co-crystallization to identify selectivity determinants .

What strategies are effective for scaling up 2-Pyridinecarboxamide synthesis without compromising purity?

Answer:

- Flow chemistry : Continuous reactors to maintain temperature control and reduce side reactions.

- Green solvents : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for safer large-scale use .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time purity monitoring .

How do substituents on the pyridine ring influence the photophysical properties of 2-Pyridinecarboxamide derivatives?

Answer:

- Electron-withdrawing groups (EWGs) : Enhance ESIPT efficiency by stabilizing tautomeric forms (e.g., nitro or carbonyl groups) .

- Steric effects : Bulky substituents (e.g., tert-butyl) may restrict proton transfer, altering fluorescence lifetimes.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize charge-separated intermediates, affecting emission spectra .

What methodologies are recommended for analyzing metabolite profiles of 2-Pyridinecarboxamide derivatives in preclinical models?

Answer:

- LC-HRMS : High-resolution mass spectrometry for metabolite identification in plasma/tissue samples.

- Radiolabeling : Use ¹⁴C-labeled compounds to track metabolic pathways in vivo.

- Microsomal assays : Incubate with liver microsomes (human/rodent) to predict Phase I/II metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.